molecular formula C4H6BF B14750139 Diethenyl(fluoro)borane CAS No. 1537-50-4

Diethenyl(fluoro)borane

Cat. No.: B14750139
CAS No.: 1537-50-4
M. Wt: 83.90 g/mol
InChI Key: HOIGAJXXOVBOIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethenyl(fluoro)borane is a synthetic organoborane compound of interest in advanced materials and organic synthesis research. Borane derivatives, in general, are valued for their role as Lewis acid catalysts and their utility in hydroboration reactions, which are fundamental steps in constructing complex organic molecules . As a compound featuring both vinyl groups and a fluorine atom on the boron center, it may serve as a building block for synthesizing boron-containing polymers or for use in cross-coupling reactions to create new carbon-carbon bonds. Researchers exploring novel catalytic systems or the development of boron-doped materials may find this reagent particularly useful. Its high reactivity necessitates careful handling under a controlled atmosphere, such as nitrogen or argon, to prevent decomposition due to moisture or air . This product is intended for chemical research and is strictly labeled For Research Use Only. It is not approved for use in diagnostics, therapeutics, or any personal applications. Researchers should consult safety data sheets and conduct a thorough risk assessment before use.

Properties

CAS No.

1537-50-4

Molecular Formula

C4H6BF

Molecular Weight

83.90 g/mol

IUPAC Name

bis(ethenyl)-fluoroborane

InChI

InChI=1S/C4H6BF/c1-3-5(6)4-2/h3-4H,1-2H2

InChI Key

HOIGAJXXOVBOIN-UHFFFAOYSA-N

Canonical SMILES

B(C=C)(C=C)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethenyl(fluoro)borane can be synthesized through several methods. One common approach involves the reaction of boron trifluoride etherate with ethenyl magnesium bromide in an ether solvent. The reaction proceeds under controlled conditions to yield this compound as the primary product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Diethenyl(fluoro)borane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism by which diethenyl(fluoro)borane exerts its effects involves the interaction of the boron atom with various molecular targets. In Suzuki-Miyaura coupling, the boron atom facilitates the transfer of organic groups to palladium catalysts, enabling the formation of new carbon-carbon bonds. This process involves oxidative addition, transmetalation, and reductive elimination steps .

Comparison with Similar Compounds

Structural and Bonding Characteristics

  • Boron–Ligand Bond Lengths and Strengths: Borane–Amine Adducts: Piperidine borane (B–N bond length: ~1.66 Å) exhibits a longer B–N bond than pyrrolidine borane (~1.63 Å), yet stronger bond dissociation energy (BDE: ~28 kcal/mol vs. ~25 kcal/mol) due to ring strain effects . Fluorinated Boranes: In aromatic difluoroboranes (e.g., ArBF₂), the B–F bond is highly polarizable, with bond lengths averaging ~1.30 Å. Diethenyl(fluoro)borane’s B–F bond is expected to be similarly short, enhancing its Lewis acidity compared to non-fluorinated analogs . Aryl Boranes: Dibromo(phenyl)borane (C₆H₅BBr₂) has a larger molecular weight (247.72 g/mol) and bulkier substituents, reducing its reactivity in homogeneous systems compared to this compound’s lighter, more compact structure .
Table 1: Structural Properties of Selected Boranes
Compound B–X Bond Length (Å) Bond Dissociation Energy (kcal/mol) Molecular Weight (g/mol)
This compound B–F: ~1.30 (est.) Not reported 96.90 (C₄H₆BF)
Piperidine borane B–N: 1.66 ~28 85.93
ArBF₂ (Ar = aryl) B–F: 1.30 ~120 (B–F) Varies by substituent
Dibromo(phenyl)borane B–Br: ~1.93 ~70 (B–Br) 247.72

Stability and Handling

  • Thermal Stability: Borane–amine adducts (e.g., piperidine borane) are air-stable and non-flammable, whereas this compound’s stability is likely intermediate between volatile diboranes (e.g., B₂H₆) and robust amine adducts. The B–F bond’s strength (~120 kcal/mol) suggests resistance to hydrolysis compared to B–Br or B–Cl bonds .
  • Hydrogen Storage Potential: Pyrrolidine and piperidine boranes release H₂ at low energies (ΔH ~10–15 kcal/mol), making them viable for onboard storage. This compound’s dehydrogenation energetics remain unstudied but may differ due to fluorine’s electron-withdrawing effects .

Industrial and Environmental Considerations

  • Environmental Impact : Borane–amine adducts are preferred industrially for their low toxicity and water-soluble byproducts. Fluorinated boranes like this compound may pose challenges due to fluoride waste, requiring stringent disposal protocols .
  • However, its smaller size and tunable substituents (ethenyl/fluoro) could enable unique selectivity in asymmetric catalysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.